Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide
Description
Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide is a quaternary phosphonium salt with a unique structure that combines a hexyl group, dimethyl groups, and a trimethoxysilyl group attached to a phosphonium center
Properties
CAS No. |
62077-92-3 |
|---|---|
Molecular Formula |
C12H30BrO3PSi |
Molecular Weight |
361.33 g/mol |
IUPAC Name |
hexyl-dimethyl-(trimethoxysilylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C12H30O3PSi.BrH/c1-7-8-9-10-11-16(5,6)12-17(13-2,14-3)15-4;/h7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XFCBYOWVOIGQIC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](C)(C)C[Si](OC)(OC)OC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide typically involves the reaction of hexylphosphine with trimethoxysilylmethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.
Scientific Research Applications
Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of biological systems and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The trimethoxysilyl group can also participate in silane chemistry, leading to the formation of siloxane bonds.
Comparison with Similar Compounds
Hexyl(dimethyl)[(trimethoxysilyl)methyl]phosphanium bromide can be compared with other quaternary phosphonium salts such as:
- Tetraphenylphosphonium bromide
- Tetrabutylphosphonium bromide
- Hexyl(trimethylsilyl)phosphanium bromide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications
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